molecular formula C18H23N3O12 B1670827 DM-Nitrophen CAS No. 117367-86-9

DM-Nitrophen

Cat. No. B1670827
M. Wt: 473.4 g/mol
InChI Key: FKXGYESXGMKAKC-UHFFFAOYSA-N
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Description

DM-Nitrophen is a Ca2+ cage . It releases Ca2+ when cleaved upon illumination with near-ultraviolet light . It is used for research purposes .


Molecular Structure Analysis

The molecular formula of DM-Nitrophen is C18H23N3O12 . Its molecular weight is 473.39 .


Chemical Reactions Analysis

DM-Nitrophen releases Ca2+ when cleaved upon illumination with near-ultraviolet light . The exact chemical reactions involved in this process are not detailed in the search results.


Physical And Chemical Properties Analysis

DM-Nitrophen has a molecular weight of 473.39 and a molecular formula of C18H23N3O12 . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

1. Calcium Photorelease Studies

DM-Nitrophen is primarily used in the study of calcium photorelease. Ellis-Davies et al. (1996) demonstrated that DM-nitrophen, a Ca²⁺ cage, releases calcium when cleaved upon illumination with near-ultraviolet light. This process was analyzed using laser photolysis, revealing important kinetic data about calcium release rates (Ellis-Davies, Kaplan, & Barsotti, 1996).

2. Calcium-Dependent Exocytosis

Another significant application of DM-nitrophen is in studying calcium-dependent exocytosis. Parsons, Ellis-Davies, & Almers (1996) used DM-nitrophen as a photolabile calcium chelator to raise cytosolic calcium and trigger exocytosis in rat pituitary melanotrophs, comparing its effectiveness to other chelators (Parsons, Ellis‐Davies, & Almers, 1996).

3. Functioning as Caged Magnesium

Ellis-Davies (2006) highlighted that DM-nitrophen can function as either caged Ca²⁺ or caged Mg²⁺. This versatility is significant for the development and application of caged Ca²⁺ probes, especially in conditions where EGTA and BAPTA-based Ca²⁺ cages are preferred (Ellis‐Davies, 2006).

4. Photothermal Beam Deflection

The study by Dhulipala & Miksovska (2009) utilized photothermal beam deflection to investigate the mechanism of calcium photo-release from DM-nitrophen. Their findings indicated that photodissociation of calcium-loaded DM-nitrophen occurs in a two-step process, providing deeper insights into the photorelease dynamics (Dhulipala & Miksovska, 2009).

5. Investigating Cellular Responses

DM-nitrophen's ability to rapidly alter calcium concentrations in cells makes it a valuable tool in cellular physiology. For instance, Dulon, Blanchet, and Laffon (1994) used DM-nitrophen in isolated Deiters cells of the organ of Corti to study calcium as a potential intracellular messenger for mechanical responses in cells (Dulon, Blanchet, & Laffon, 1994).

6. Calcium Photorelease in Physiological Studies

Kaplan and Ellis-Davies (1988) described DM-nitrophen as a photolabile chelator for divalent cations, particularly useful in physiological studies for the rapid photoinitiation of divalent cation-dependent processes. Their work highlighted its applications in a range of concentration changes, offering increased temporal resolution over conventional methods (Kaplan & Ellis‐Davies, 1988).

7. Kinetics of DM-nitrophen Binding

Faas, Karacs, Vergara, & Módy (2005) explored the kinetic properties of DM-nitrophen binding to calcium and magnesium. Their research provided valuable insights into the utility of DM-nitrophen in rapid calcium-uncaging experiments, particularly in the presence of magnesium, which is crucial for understanding Ca²⁺ buffering in biological systems (Faas, Karacs, Vergara, & Módy, 2005).

8. Rate of Calcium Release

McCray, Fidler-Lim, Ellis-Davies, & Kaplan (1992) conducted a study to determine the rate of release of Ca²⁺ by DM-nitrophen, which is crucial for its application in time-resolved physiological studies. Their findings provided a benchmark for the kinetic resolution achievable with DM-nitrophen in studying Ca²⁺-dependent physiological processes (McCray, Fidler-Lim, Ellis‐Davies, & Kaplan, 1992).

Future Directions

While specific future directions for DM-Nitrophen are not mentioned in the search results, its use in studying Ca2+ signaling suggests potential applications in understanding physiological processes where Ca2+ plays a critical role .

properties

IUPAC Name

2-[[2-[bis(carboxymethyl)amino]-2-(4,5-dimethoxy-2-nitrophenyl)ethyl]-(carboxymethyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O12/c1-32-13-3-10(11(21(30)31)4-14(13)33-2)12(20(8-17(26)27)9-18(28)29)5-19(6-15(22)23)7-16(24)25/h3-4,12H,5-9H2,1-2H3,(H,22,23)(H,24,25)(H,26,27)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXGYESXGMKAKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90922409
Record name 2,2',2'',2'''-{[1-(4,5-Dimethoxy-2-nitrophenyl)ethane-1,2-diyl]dinitrilo}tetraacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90922409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DM-Nitrophen

CAS RN

117367-86-9
Record name DM-nitrophen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117367869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',2'',2'''-{[1-(4,5-Dimethoxy-2-nitrophenyl)ethane-1,2-diyl]dinitrilo}tetraacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90922409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DM-NITROPHEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1R256763SD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,320
Citations
GC Faas, K Karacs, JL Vergara, I Mody - Biophysical journal, 2005 - cell.com
Caged-Ca 2+ compounds such as nitrophenyl-EGTA (NP-EGTA) and DM-nitrophen (DMn) are extremely useful in biological research, but their use in live cells is hampered by …
Number of citations: 34 www.cell.com
GC Ellis-Davies, JH Kaplan, RJ Barsotti - Biophysical journal, 1996 - cell.com
… Nitrophenyl-EGTA and DM-nitrophen were synthesized according to our published methods (Ellis-Davies and Kaplan, 1988, 1994). Ca-orange-SN (lot no. C6770) was from Molecular …
Number of citations: 147 www.cell.com
GCR Ellis-Davies - Cell Calcium, 2006 - Elsevier
DM-nitrophen is a photolabile derivative of EDTA and therefore functions as either caged … use the AM ester to load intact cells with DM-nitrophen; under these conditions it is caged Mg 2…
Number of citations: 26 www.sciencedirect.com
AL Escobar, P Velez, AM Kim, F Cifuentes, M Fill… - Pflügers Archiv, 1997 - Springer
We describe a high temporal resolution confocal spot microfluorimetry setup which makes possible the detection of fluorescence transients elicited by Ca 2+ indicators in response to …
Number of citations: 126 link.springer.com
RK Ayer, RS Zucker - Biophysical journal, 1999 - cell.com
The effect of Mg 2+ on the process of Ca 2+ release from the caged Ca 2+ compound DM-nitrophen (NP) was studied in vitro by steady light UV photolysis of NP in the presence of Ca 2…
Number of citations: 29 www.cell.com
KR Delaney, RS Zucker - The Journal of Physiology, 1990 - Wiley Online Library
… of the synapse after injection of DM-nitrophen mixed with arsenazo III … DMnitrophen in the injection solution was kept constant at 1:40 we were able to estimate that we had DM-nitrophen …
Number of citations: 107 physoc.onlinelibrary.wiley.com
JA McCray, N Fidler-Lim, GCR Ellis-Davies… - Biochemistry, 1992 - ACS Publications
… The slow component of the decay of DM-nitrophen and DM-nitrophen-Ca2+ might be due to … was not resolved in our photolysis system for the DM-nitrophen-Mg2+ complex. A third …
Number of citations: 64 pubs.acs.org
RS Zucker - Cell calcium, 1993 - Elsevier
… The purpose of this study was to confirm the ability of DM-nitrophen to generate ‘calcium concentration spikes’ and ‘calcium concentration pulses’ under appropriate conditions of photic …
Number of citations: 96 www.sciencedirect.com
AL Escobar, F Cifuentes, JL Vergara - FEBS letters, 1995 - Wiley Online Library
… DM-nitrophen and detection by one Ca 2+ indicator. The UV flash (arrow) photolyses a fraction (a) of DM-nitrophen … efficiency for Ca-DM-nitrophen than for free DM-nitrophen. Panels (A…
Number of citations: 55 febs.onlinelibrary.wiley.com
KP Currie, JF Wootton, RH Scott - The Journal of Physiology, 1995 - Wiley Online Library
… Ca2+ from DM-nitrophen to activate and investigate the properties ofIcl(c.). DM-nitrophen is a … In the present study, photorelease of Ca2+ from DMnitrophen was used to activate ICi(ca)- …
Number of citations: 82 physoc.onlinelibrary.wiley.com

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